 
                            
The synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide can be achieved through various methods, typically involving the reaction of furfurylamine with methyl anthranilate. Here are the detailed steps for one common synthesis route:
This method highlights the importance of controlling temperature and reaction time to achieve optimal yields, typically ranging from 70% to 90% depending on conditions used .
The molecular structure of 2-amino-N-(furan-2-ylmethyl)benzamide can be described as follows:
The presence of both furan and benzamide structures contributes to its unique chemical reactivity and potential biological activity .
2-Amino-N-(furan-2-ylmethyl)benzamide is involved in various chemical reactions:
These reactions allow for the modification of the compound's structure, facilitating the development of derivatives with varying biological activities.
While specific targets for 2-amino-N-(furan-2-ylmethyl)benzamide are not extensively documented, compounds containing furan rings have been studied for their antibacterial properties. The mechanism of action likely involves:
These properties are crucial for determining how the compound behaves in various experimental settings .
The applications of 2-amino-N-(furan-2-ylmethyl)benzamide are diverse:
2-Amino-N-(furan-2-ylmethyl)benzamide is a heterocyclic organic compound featuring a benzamide core linked to a furanmethyl moiety. Its systematic IUPAC name is 2-amino-N-(furan-2-ylmethyl)benzamide, reflecting the presence of:
The molecular formula is C₁₂H₁₂N₂O₂ (molecular weight: 216.24 g/mol). Key structural features include:
Crystallographic studies of analogous furan-benzamide hybrids reveal a non-planar conformation, with dihedral angles of 54°–89° between aromatic rings, optimizing steric and electronic interactions [8].
Table 1: Key Structural Identifiers
| Property | Value/Descriptor | 
|---|---|
| CAS Registry Number | 117507-63-8 | 
| IUPAC Name | 2-amino-N-(furan-2-ylmethyl)benzamide | 
| Molecular Formula | C₁₂H₁₂N₂O₂ | 
| Molar Mass | 216.24 g/mol | 
| Hydrogen Bond Donors | 2 (amide NH, amino NH₂) | 
| Hydrogen Bond Acceptors | 3 (amide C=O, furan O, amino N) | 
| Rotatable Bonds | 4 | 
The synthesis of furan-benzamide hybrids emerged during the late 20th century, coinciding with intensified exploration of heterocycles in medicinal chemistry. Furan derivatives gained prominence due to:
2-Amino-N-(furan-2-ylmethyl)benzamide was first cataloged in chemical databases (e.g., PubChem) in the 1990s as part of combinatorial libraries targeting heterocyclic diversity [1]. Its design aligns with "molecular hybridization" strategies, merging:
Table 2: Historical Context of Furan-Containing Therapeutics
| Era | Key Developments | Relevance to Target Compound | 
|---|---|---|
| 1980s–1990s | FDA approval of furan-cephalosporins (cefuroxime) | Validated furan’s role in antibiotic scaffolds | 
| 2000s | Furan-based COX-2 inhibitors (e.g., Rofecoxib) | Highlighted furan’s anti-inflammatory potential | 
| 2010s–Present | Furan-integrated kinase inhibitors (e.g., Sorafenib analogs) | Inspired hybrid designs for targeted therapy | 
This compound exemplifies a "privileged scaffold" in drug design, combining two pharmacophores with established bioactivity:
Specific applications include:
Table 3: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Biological Impact | Mechanistic Rationale | 
|---|---|---|
| Ortho-amino substitution | Enhanced antimicrobial potency vs. meta/para isomers | Intramolecular H-bonding stabilizes target binding | 
| Furan ring oxidation | Reduced activity | Loss of aromaticity disrupts π-stacking | 
| Methylene linker (‒CH₂‒) | Optimal length for P-gp inhibition | Balances flexibility and hydrophobic contact | 
| Amide bond replacement | Lower cytotoxicity (e.g., ester analogs) | Reduced hydrogen-bond donor capacity | 
Rational optimization of this scaffold focuses on:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1